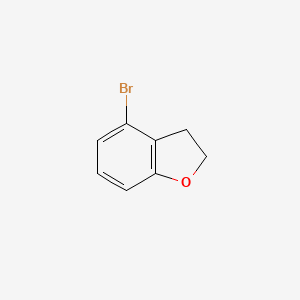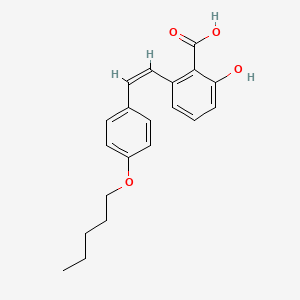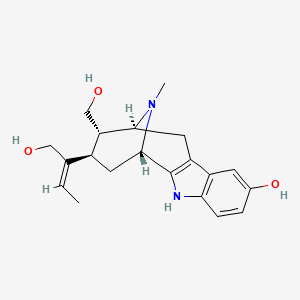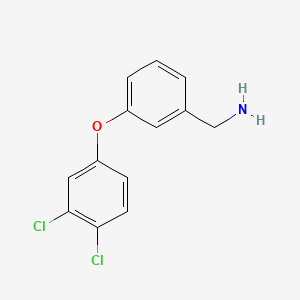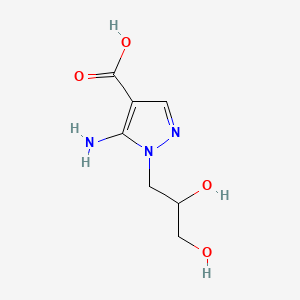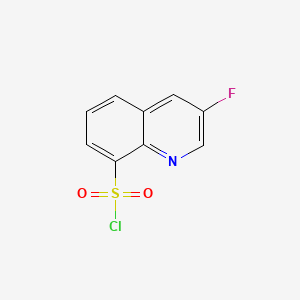
3-Fluoroquinoline-8-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C₉H₅ClFNO₂S and a molecular weight of 245.66 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 3-position and a sulfonyl chloride group at the 8-position of the quinoline ring imparts unique chemical properties to this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoroquinoline-8-sulfonyl chloride typically involves the reaction of 3-fluoroquinoline with chlorosulfonic acid (HSO₃Cl). The reaction is carried out in a round-bottom flask equipped with a cooling condenser. The mixture is stirred at 130°C overnight. Upon completion, as indicated by thin-layer chromatography (TLC), the reaction mixture is carefully poured into crushed ice. The mixture is then extracted with dichloromethane (DCM), and the combined organic layers are dried over sodium sulfate (Na₂SO₄) and concentrated. The crude product is purified by chromatography using a mixture of ethyl acetate and petroleum ether .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoroquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, although specific examples involving this compound are less common.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of a suitable catalyst to form various substituted quinoline derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium, copper
Solvents: Dichloromethane, ethyl acetate, petroleum ether
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Ester Derivatives: Formed by reaction with alcohols
Sulfonothioate Derivatives: Formed by reaction with thiols
Aplicaciones Científicas De Investigación
3-Fluoroquinoline-8-sulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Fluoroquinoline-8-sulfonyl chloride and its derivatives often involves the inhibition of enzymes. The quinoline moiety can interact with enzyme active sites, leading to the inhibition of enzyme activity. For example, fluoroquinolones, a class of compounds related to this compound, inhibit bacterial DNA gyrase and topoisomerase IV, thereby blocking DNA replication and transcription . This mechanism is crucial for their antibacterial activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoroquinoline: Lacks the sulfonyl chloride group but retains the fluorine atom at the 3-position.
8-Quinolinesulfonyl Chloride: Lacks the fluorine atom but retains the sulfonyl chloride group at the 8-position.
3,5-Difluoroquinoline: Contains an additional fluorine atom at the 5-position.
Uniqueness
3-Fluoroquinoline-8-sulfonyl chloride is unique due to the presence of both the fluorine atom and the sulfonyl chloride group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
3-fluoroquinoline-8-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLCXPFNQJYUMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)S(=O)(=O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

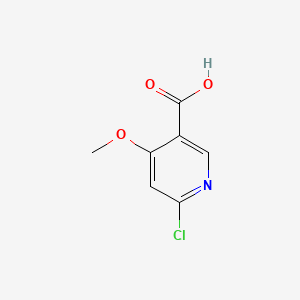
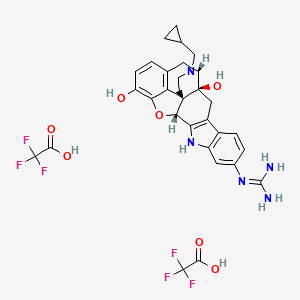
![4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B584830.png)
![(15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylic acid](/img/structure/B584832.png)
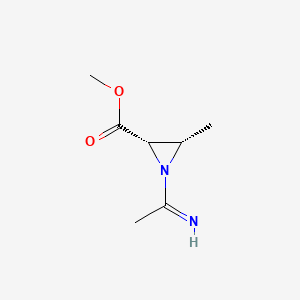
![N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide;hydrochloride](/img/structure/B584834.png)
